
Tetraphosphetane-1,2,3,4-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphetane-1,2,3,4-tetramine is an organophosphorus compound characterized by a four-membered ring structure with alternating phosphorus and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphetane-1,2,3,4-tetramine can be synthesized through a multi-step process involving the reaction of phosphorus trichloride with ammonia, followed by cyclization. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the four-membered ring structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Tetraphosphetane-1,2,3,4-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
Tetraphosphetane-1,2,3,4-tetramine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of tetraphosphetane-1,2,3,4-tetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile agent in redox reactions, impacting cellular processes.
Comparison with Similar Compounds
Tetraphosphine: Similar in structure but lacks the amine groups.
Phosphazenes: Contain alternating phosphorus and nitrogen atoms but have different ring sizes and substituents.
Phosphine oxides: Oxidized derivatives of phosphines with similar reactivity.
Uniqueness: Tetraphosphetane-1,2,3,4-tetramine is unique due to its four-membered ring structure and the presence of both phosphorus and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
104875-88-9 |
|---|---|
Molecular Formula |
H8N4P4 |
Molecular Weight |
187.99 g/mol |
IUPAC Name |
tetraphosphetane-1,2,3,4-tetramine |
InChI |
InChI=1S/H8N4P4/c1-5-6(2)8(4)7(5)3/h1-4H2 |
InChI Key |
PXDUDAWUJQJGSF-UHFFFAOYSA-N |
Canonical SMILES |
NP1P(P(P1N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




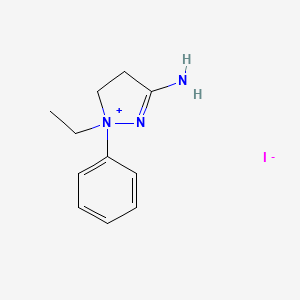
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
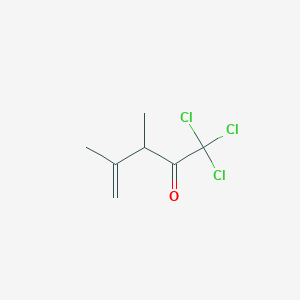

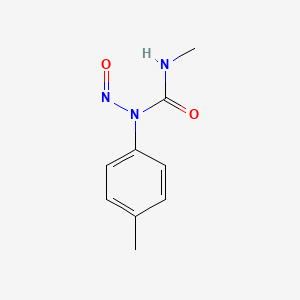
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
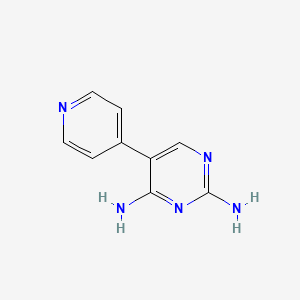
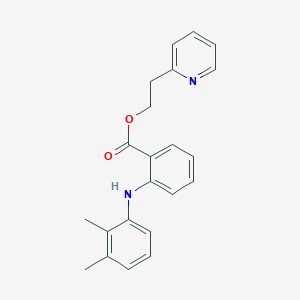
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)

